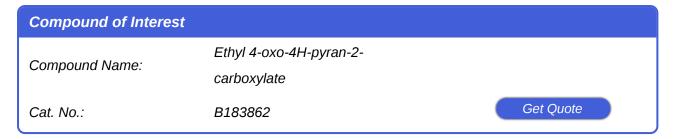


# In-Depth NMR Analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data for **Ethyl 4-oxo-4H-pyran-2-carboxylate**. The following sections detail the experimentally determined chemical shifts and coupling constants, the methodology used for data acquisition, and a structural representation of the molecule.

## **Spectroscopic Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Ethyl 4-oxo-4H-pyran-2-carboxylate** have been fully assigned using a combination of one-dimensional and two-dimensional NMR techniques, including HSQC and HMBC.[1][2] The data presented here is in agreement with previously published <sup>1</sup>H NMR data for this compound.[1][2]

#### <sup>1</sup>H NMR Data

The proton NMR spectrum exhibits distinct signals corresponding to the pyran ring and the ethyl ester group.



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	7.11	d	2.4
H-5	6.44	d	5.7
H-6	7.83	dd	5.7, 2.4
-OCH <sub>2</sub> -	4.43	q	7.2
-CH₃	1.41	t	7.2

Table 1: <sup>1</sup>H NMR spectral data for **Ethyl 4-oxo-4H-pyran-2-carboxylate**.

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Carbon	Chemical Shift ( $\delta$ ) ppm	
C-2	152.8	
C-3	119.9	
C-4	178.4	
C-5	118.4	
C-6	155.2	
Ester C=O	159.7	
-OCH <sub>2</sub> -	62.9	
-CH₃	13.9	

Table 2: <sup>13</sup>C NMR spectral data for **Ethyl 4-oxo-4H-pyran-2-carboxylate**.

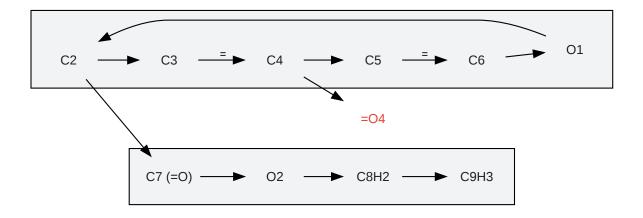
## **Experimental Protocol**



The NMR spectra were recorded on a high-resolution spectrometer. The sample of **Ethyl 4-oxo-4H-pyran-2-carboxylate** was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>). Standard one-dimensional <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR spectra were acquired. For the complete and unambiguous assignment of all proton and carbon signals, two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed. These 2D NMR techniques allowed for the definitive correlation between directly bonded and long-range coupled protons and carbons.[1][2]

### **Molecular Structure and Logical Relationships**

The structural formula of **Ethyl 4-oxo-4H-pyran-2-carboxylate** is depicted below, illustrating the connectivity of the atoms.



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### References

- 1. Ethyl 4H-Pyran-4-one-2-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
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